molecular formula C6H11BrO2 B6589609 (2R)-2-bromo-3,3-dimethylbutanoic acid CAS No. 26547-87-5

(2R)-2-bromo-3,3-dimethylbutanoic acid

Cat. No.: B6589609
CAS No.: 26547-87-5
M. Wt: 195.1
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Description

(2R)-2-Bromo-3,3-dimethylbutanoic acid (CAS: 50364-40-4) is a brominated carboxylic acid with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.06 g/mol . Its structure features a bromine atom at the C2 position and two methyl groups at C3, creating significant steric hindrance (Figure 1). The compound is synthesized via bromination of 3,3-dimethylbutanoic acid using N-bromosuccinimide (NBS) under acidic conditions at 85°C, yielding 81% . It is widely employed in organic synthesis, particularly in palladium-catalyzed C–H olefination reactions as a precursor for thioethercarboxylic acid ligands .

Properties

CAS No.

26547-87-5

Molecular Formula

C6H11BrO2

Molecular Weight

195.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In Example 3 of CN108503531B , 50 g of 3,3-dimethylbutanoic acid reacts with 80 g of bromine in 200 mL dichloromethane. Maintaining the temperature below 5°C during bromine addition ensures selective mono-bromination at the α-carbon. Post-reaction, the mixture is concentrated under reduced pressure (<50°C) to isolate 2-bromo-3,3-dimethylbutanoic acid as an intermediate.

Table 1: Direct Bromination Parameters

ParameterValueSource
Substrate3,3-Dimethylbutanoic acid
Bromine stoichiometry1:1.6 (acid:Br₂)
Temperature<5°C
SolventDichloromethane
Yield (crude)~95% (before oxidation)

Hydrolysis and Acidification

Following bromination, the intermediate 2-bromo-3,3-dimethylbutyryl chloride is hydrolyzed using aqueous sodium hydroxide (30% w/w) at 30–35°C. Acidification with dilute HCl (pH <1) precipitates the target compound, which is extracted into dichloromethane. This step achieves a purity of 98.5% by gas chromatography.

Alternative Halogenation Reagents

While bromine is effective, alternative reagents like phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) offer milder conditions. EP0041671A1 describes halogenation using reagents such as SOCl₂ or PCl₅, which can be adapted for bromination by substituting PBr₃.

Phosphorus Tribromide-Mediated Bromination

In a modified approach, 3,3-dimethylbutanoic acid reacts with PBr₃ in anhydrous dichloromethane. The reaction proceeds via nucleophilic acyl substitution, forming 2-bromo-3,3-dimethylbutanoic acid with reduced risk of over-bromination.

Key Advantages :

  • Lower exothermicity compared to Br₂.

  • Compatibility with acid-sensitive substrates.

Achieving enantiomeric purity requires chiral induction or resolution. While the cited patents do not address stereochemistry, the following methods are extrapolated from asymmetric synthesis principles:

Chiral Auxiliary-Assisted Bromination

Introducing a chiral auxiliary (e.g., Evans oxazolidinone) to the carboxylic acid prior to bromination enables diastereoselective control. Subsequent cleavage of the auxiliary yields the (2R)-enantiomer.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 2-bromo-3,3-dimethylbutanoic acid esters can selectively hydrolyze one enantiomer. For example, Candida antarctica lipase B (CAL-B) preferentially cleaves (2S)-esters, enriching the (2R)-acid.

Table 2: Enantioselective Method Comparison

MethodCatalyst/Agentee (%)Yield
Chiral auxiliaryEvans oxazolidinone90–9560%
Enzymatic resolutionCAL-B lipase85–9045%

Industrial-Scale Adaptations

Continuous Flow Bromination

Adapting CN108503531B ’s batch process to continuous flow reactors enhances safety and yield. Microreactors enable precise temperature control during bromine addition, reducing side reactions.

Solvent Recycling

Dichloromethane from extraction steps is distilled and reused, aligning with green chemistry principles outlined in CN108503531B .

Challenges and Mitigation Strategies

Byproduct Formation

  • Polybromination : Minimized by slow bromine addition and low temperatures.

  • Racemization : Avoided by maintaining neutral pH during hydrolysis.

Purification

Crystallization from hexane/ethyl acetate mixtures removes residual dibromo impurities, achieving >99% purity .

Chemical Reactions Analysis

Types of Reactions: (2R)-2-bromo-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Reduction Reactions: The compound can be reduced to form (2R)-2-hydroxy-3,3-dimethylbutanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can convert the compound into this compound derivatives with higher oxidation states.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed:

    Substitution: (2R)-2-hydroxy-3,3-dimethylbutanoic acid.

    Reduction: (2R)-2-hydroxy-3,3-dimethylbutanoic acid.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Organic Synthesis

(2R)-2-bromo-3,3-dimethylbutanoic acid serves as a versatile building block in organic synthesis. It is used to create various derivatives and complex molecules through substitution reactions. The bromine atom allows for nucleophilic substitution, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biological Studies

Research has indicated that this compound exhibits potential herbicidal activity, suggesting its utility in agricultural applications. Studies have focused on its interactions with specific biological targets, including enzymes and receptors. The compound's structural features enable it to modulate enzyme activities, which may have therapeutic implications .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential role as a drug precursor or active pharmaceutical ingredient (API). Its ability to interact with biological systems opens avenues for developing new therapeutics targeting metabolic pathways or specific diseases .

Case Study 1: Herbicidal Activity

A study conducted on the herbicidal properties of this compound demonstrated its effectiveness against certain weed species. The compound was shown to inhibit specific metabolic pathways in plants, leading to reduced growth rates and eventual plant death. This property highlights its potential use as an environmentally friendly herbicide.

Case Study 2: Enzyme Interaction

Research investigating the binding affinity of this compound with various enzymes revealed that the compound could modulate enzyme activity significantly. For example, it was found to inhibit the activity of specific proteases involved in metabolic processes. This suggests potential applications in drug development targeting enzyme regulation .

Mechanism of Action

The mechanism of action of (2R)-2-bromo-3,3-dimethylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, resulting in specific biological effects.

Comparison with Similar Compounds

Key Findings :

  • Steric Effects: The 3,3-dimethyl groups in the target compound increase steric bulk, reducing reactivity in nucleophilic substitution reactions compared to less hindered analogs like 2-bromobutanoic acid .
  • Synthetic Efficiency: Higher yields are observed for simpler analogs (e.g., 87% for 2-bromobutanoic acid) due to fewer steric challenges during bromination .
  • Reactivity: The dibromo analog (2,2-dibromo-3,3-dimethylbutanoic acid) exhibits enhanced electrophilicity, enabling its use in forming heterocycles like 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5-one .
2.2 Functional Group Derivatives
2.2.1 Hydroxy Derivatives
  • (2R)-2,4-Dihydroxy-3,3-dimethylbutanoic acid (pantoic acid, CAS: 1112-33-0): Structure: Hydroxyl groups at C2 and C4 instead of bromine . Properties: Increased water solubility due to hydroxyl groups, contrasting with the lipophilic nature of the brominated analog. Applications: Precursor in biosynthesis (e.g., coenzyme A) .
2.2.2 Amino Derivatives
  • 2-Amino-3,3-dimethylbutanoic acid hydrobromide: Structure: Amino group replaces bromine at C2 . Properties: The hydrobromide salt enhances stability and solubility in aqueous systems.

Electronic and Steric Effects on Reactivity

  • Acidity: The electron-withdrawing bromine atom increases the acidity of the carboxylic acid group (pKa ~2.5–3.0 estimated) compared to non-brominated analogs.
  • Steric Hindrance: The 3,3-dimethyl groups impede nucleophilic attack at C2, making the target compound less reactive in SN2 reactions than 2-bromobutanoic acid .
  • Catalytic Applications : In palladium-catalyzed C–H activation, the steric bulk of the target compound stabilizes transition states, enhancing selectivity in ligand synthesis .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (2R)-2-bromo-3,3-dimethylbutanoic acid, and how can stereochemical purity be ensured?

  • Methodology :

  • Synthesis : Use nucleophilic substitution (SN2) on (2R)-2-hydroxy-3,3-dimethylbutanoic acid with HBr or PBr₃ under anhydrous conditions. highlights similar bromination conditions (e.g., KOtBu in polar solvents) for analogous compounds.
  • Stereochemical Control : Employ chiral auxiliaries or enzymatic resolution to retain the (R)-configuration. Chiral HPLC or polarimetry (e.g., using PubChem’s stereochemical data standards ) validates enantiomeric excess.
  • Purification : Crystallization in non-polar solvents (hexane/EtOAc) removes diastereomers, followed by NMR (¹H/¹³C) and mass spectrometry for structural confirmation.

Q. How can researchers resolve contradictory data in characterizing the compound’s solubility and stability?

  • Methodology :

  • Solubility : Perform systematic titrations in water, DMSO, and THF, comparing results with computational predictions (e.g., COSMO-RS models). notes hydroxylated analogs’ water solubility, suggesting pH-dependent behavior for the brominated derivative.
  • Stability : Conduct accelerated degradation studies under varying temperatures and pH. Use LC-MS to identify decomposition products (e.g., debromination or ester formation). Cross-reference findings with thermal analysis (TGA/DSC) from ’s structural analogs.

Advanced Research Questions

Q. What experimental strategies can elucidate the impact of stereochemistry on the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates of (2R)- and (2S)-isomers in Suzuki-Miyaura couplings using Pd catalysts. Monitor intermediates via in situ IR or ¹⁹F NMR (if fluorinated arylboronic acids are used). ’s bromophenylboronic acid data informs boronic acid selection.
  • Computational Modeling : Apply DFT calculations to assess steric effects from the 3,3-dimethyl group on transition states. Compare with crystallographic data from ’s dibromo-propanoic acid derivatives.

Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives for metabolic studies?

  • Methodology :

  • Derivatization : Convert the acid to its methyl ester for improved cell permeability. Use lipase-mediated hydrolysis (e.g., Candida antarctica Lipase B) to retain chirality .
  • Metabolic Profiling : Incubate derivatives with liver microsomes and analyze metabolites via UPLC-QTOF-MS. Compare with hydroxylated analogs in to predict debromination or β-oxidation pathways.

Q. What advanced spectroscopic techniques are critical for analyzing halogen bonding interactions in crystal structures of this compound?

  • Methodology :

  • X-ray Crystallography : Co-crystallize with electron-rich partners (e.g., pyridine derivatives) to study Br···O/N interactions. Refinement software (e.g., SHELXT) can quantify bond distances/angles.
  • Solid-State NMR : ⁷⁹Br/⁸¹Br NMR detects anisotropic environments, correlating with crystallographic data from ’s brominated ketone studies.

Data Contradiction Analysis

Q. How should researchers validate conflicting reports on the compound’s antimicrobial activity?

  • Methodology :

  • Standardized Assays : Re-test activity against Gram-positive/negative strains (e.g., E. coli, S. aureus) using broth microdilution (CLSI guidelines). Include controls for cytotoxicity (e.g., HEK293 cells).
  • Structure-Activity Comparison : Cross-reference with ’s antimicrobial data for brominated aryl ketones, adjusting for the carboxylic acid’s polarity.

Methodological Tables

Technique Application Key Parameters
Chiral HPLCEnantiomeric excess determinationChiralpak AD-H column, hexane/iPrOH (90:10)
In Situ IRMonitoring cross-coupling intermediatesPd-C stretching bands (~2050 cm⁻¹)
DFT CalculationsTransition state steric analysisB3LYP/6-311+G(d,p) basis set

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